molecular formula C12H14O5 B182039 5-sec-Butyl-4-hydroxyisophthalic acid CAS No. 13253-09-3

5-sec-Butyl-4-hydroxyisophthalic acid

Cat. No.: B182039
CAS No.: 13253-09-3
M. Wt: 238.24 g/mol
InChI Key: JPARVKBAXSLIOA-UHFFFAOYSA-N
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Description

5-sec-Butyl-4-hydroxyisophthalic acid is a substituted isophthalic acid derivative intended for research and development purposes. This compound features a hydroxy group and a sec-butyl group on a benzene dicarboxylic acid core, making it a potential intermediate in the synthesis of more complex molecules, such as ligands, polymers, or active pharmaceutical ingredients (APIs). Its structure suggests potential application in creating compounds with specific steric and electronic properties. Researchers can utilize this chemical as a key building block in organic synthesis and medicinal chemistry projects. The presence of multiple functional groups allows for selective reactions and further derivatization. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butan-2-yl-4-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARVKBAXSLIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402521
Record name 5-sec-Butyl-4-hydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13253-09-3
Record name 5-sec-Butyl-4-hydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Spectroscopic Analysis of 5 Sec Butyl 4 Hydroxyisophthalic Acid and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For analogues like 5-hydroxyisophthalic acid, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms. chemicalbook.comnih.gov

In the ¹H NMR spectrum of an analogue such as 5-hydroxyisophthalic acid, distinct signals would correspond to the aromatic protons and the protons of the hydroxyl and carboxylic acid groups. chemicalbook.com The chemical shifts (δ) are influenced by the electronic environment of each proton. For the target compound, 5-sec-butyl-4-hydroxyisophthalic acid, additional signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the sec-butyl substituent would be observed, with their multiplicity (singlet, doublet, triplet, etc.) revealing adjacent proton-proton coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov The spectrum of a hydroxyisophthalic acid analogue shows distinct resonances for the carboxyl carbons, the hydroxyl- and alkyl-substituted aromatic carbons, and the unsubstituted aromatic carbons.

Table 1: Representative NMR Data for Hydroxyisophthalic Acid Analogues Data based on the closely related analogue, 5-hydroxyisophthalic acid.

NucleusChemical Shift (ppm) RangeAssignment
¹H10.0 - 13.0Carboxylic Acid (-COOH)
¹H9.0 - 10.0Phenolic Hydroxyl (-OH)
¹H7.0 - 8.5Aromatic (Ar-H)
¹³C165 - 175Carboxylic Carbon (C=O)
¹³C150 - 160Aromatic Carbon (C-OH)
¹³C115 - 140Aromatic Carbon (C-H, C-C)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For the parent compound, 4-hydroxyisophthalic acid (C₈H₆O₅), the molecular weight is 182.13 g/mol . drugfuture.com The mass spectrum of its isomer, 5-hydroxyisophthalic acid, shows a prominent molecular ion peak (M⁺) at m/z 182. nih.gov

For this compound (C₁₂H₁₄O₅), the expected molecular weight is 238.24 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z ≈ 238. Fragmentation patterns, resulting from the loss of specific groups, provide further structural information. Common fragments for this class of compounds include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the sec-butyl group.

Table 2: Expected and Observed Mass Spectrometry Data for Hydroxyisophthalic Acids

CompoundFormulaMolecular Weight ( g/mol )Key m/z Peaks (Observed for Analogue*)
4-Hydroxyisophthalic acidC₈H₆O₅182.13 drugfuture.com182, 165, 137 nih.gov
This compoundC₁₂H₁₄O₅238.24M⁺ ≈ 238 (Expected)

*Data from the GC-MS of the isomer 5-hydroxyisophthalic acid. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). chemicalbook.com The IR spectrum of a hydroxyisophthalic acid derivative is characterized by several key absorption bands.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer hydrogen bonds, overlapping with the phenolic O-H stretch. A strong, sharp absorption peak appears around 1650-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid groups. Additional bands corresponding to C-O stretching and aromatic C=C stretching are also present.

Table 3: Characteristic IR Absorption Bands for Hydroxyisophthalic Acid Analogues

Wavenumber Range (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid, Phenol
1650-1700 (strong)C=O stretchCarboxylic acid
1550-1600C=C stretchAromatic ring
1200-1300C-O stretchCarboxylic acid, Phenol

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique has been employed to characterize coordination polymers and complexes formed from hydroxyisophthalic acid analogues. researchgate.netresearchgate.net These acids act as versatile polytopic ligands, capable of binding to metal ions through their carboxylate and hydroxyl groups to form complex, multi-dimensional networks. researchgate.net

Computational Chemistry and Molecular Modeling for Conformational Analysis and Electronic Structure

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Density Functional Theory (DFT) is a widely used method to predict the electronic structure, geometry, and reactivity of molecules. uzh.ch

For analogues of this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformation.

Analyze non-covalent interactions, such as intramolecular and intermolecular hydrogen bonding, which dominate the solid-state structures of these compounds. uzh.ch

Calculate theoretical spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra.

Visualize molecular orbitals and electron density distributions to understand chemical reactivity.

Advanced computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to characterize and quantify the strength of specific interactions, such as hydrogen bonds and anion-π interactions, which are critical in the assembly of supramolecular structures. uzh.ch These computational insights complement experimental data from X-ray diffraction, providing a deeper understanding of the forces governing crystal packing and molecular recognition.

Biological and Biochemical Investigations of 5 Sec Butyl 4 Hydroxyisophthalic Acid Derivatives

Antimicrobial Activity of Substituted Analogues

Derivatives of 4-hydroxyisophthalic acid have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. Specifically, a series of 1,3-bis-anilides of 4-hydroxyisophthalic acid, where the aniline (B41778) rings are substituted with different halogens, have demonstrated notable antimicrobial effects. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, M. paratuberculosis, E. coli)

Substituted anilides of 4-hydroxyisophthalic acid have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In particular, certain fluoro-derivatives exhibited inhibitory activity against Staphylococcus aureus and Mycobacterium paratuberculosis. nih.gov The iodo-derivatives were found to possess a broad spectrum of in vitro antimicrobial activity. nih.gov The antibacterial efficacy was evaluated using a disk-diffusion assay, with findings indicating that the nature and position of the halogen substituent on the aniline rings play a crucial role in the observed antibacterial action. nih.gov

Table 1: Antibacterial Activity of Selected 4-Hydroxyisophthalic Acid Anilide Derivatives

Compound/Derivative Test Organism Activity Level
Fluoro-derivatives S. aureus Inhibitory
Fluoro-derivatives M. paratuberculosis Inhibitory
Iodo-derivatives Gram-positive bacteria Broad-spectrum
Iodo-derivatives Gram-negative bacteria Broad-spectrum
1,3-bis-(halogen-anilides) E. coli Significant

Data sourced from a study on 1,3-bis-anilides of 4-hydroxyisophthalic acid. nih.gov

Antifungal Potency Against Fungi (e.g., C. albicans, A. niger)

In contrast to their antibacterial properties, most of the 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid demonstrated little to no in vitro antifungal activity against tested strains, which included Candida albicans and Aspergillus niger. nih.gov However, some iodo-derivatives were an exception, showing some level of antifungal activity as part of their broad-spectrum antimicrobial profile. nih.gov

Table 2: Antifungal Activity of 4-Hydroxyisophthalic Acid Anilide Derivatives

Compound/Derivative Test Organism Activity Level
1,3-bis-(halogen-anilides) in general C. albicans Little to no activity
1,3-bis-(halogen-anilides) in general A. niger Little to no activity
Iodo-derivatives Fungi Some activity

Data sourced from a study on 1,3-bis-anilides of 4-hydroxyisophthalic acid. nih.gov

In Vitro Cytotoxicity Studies of Coordination Complexes (e.g., Copper(II) Complexes)

The coordination of 4-hydroxyisophthalic acid derivatives to metal ions, such as copper(II), has been explored as a strategy to enhance their cytotoxic potential against cancer cells. These metal complexes have been investigated for their ability to induce cell death and inhibit processes crucial for tumor progression.

Assessment of Cell Viability in Cancer Cell Lines (e.g., MCF-7, PC-3)

Copper(II) complexes incorporating ligands derived from phenolic compounds have demonstrated cytotoxic effects against a variety of malignant cell lines. nih.gov While specific studies on 5-sec-butyl-4-hydroxyisophthalic acid complexes are not detailed in the provided results, related structures show that such complexes can reduce the viability of cancer cells. For instance, copper(II) complexes with other salicylaldehyde (B1680747) derivatives have been tested against human cancer cell lines, providing a model for the potential activity of the titular compound's complexes. nih.gov The cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. mdpi.com The choice of cell line is critical, with breast cancer (MCF-7) and prostate cancer (PC-3) cell lines being common models for such assessments.

Table 3: Illustrative Cytotoxicity of Metal Complexes in Cancer Cell Lines

Complex Type Cell Line IC50 (µM) Reference
Euphol Pancreatic Carcinoma 6.84 nih.gov
Euphol Prostate Cancer Not specified, but effective nih.gov
Cisplatin (reference drug) MCF-7 Highly variable mdpi.com
Betulinic acid A549 (Lung Cancer) <5 koreamed.org

This table provides examples of cytotoxicity data for related compounds to illustrate typical findings in the field. Data for the specific this compound complex was not available.

Molecular Mechanisms Underlying Cytotoxic Effects (e.g., Ruling out Reactive Oxygen Species Formation)

The mechanisms by which copper complexes exert their cytotoxic effects are multifaceted. One common pathway involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to apoptosis. However, this is not always the case. Some studies have shown that the copper-dependent cytotoxicity of certain compounds does not require ROS formation, suggesting alternative mechanisms are at play. dntb.gov.ua These can include direct interaction with DNA, inhibition of key enzymes like topoisomerase, or disruption of mitochondrial function. nih.gov For example, some copper(II) complexes have been shown to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade. nih.gov

Inhibition of Cellular Processes (e.g., Cell Migration)

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. The inhibition of cell migration is therefore a key target for anticancer therapies. Research on various small molecules and complexes has demonstrated the potential to impair cancer cell migration. nih.govnih.gov For instance, the inhibition of enzymes like carbonic anhydrases, which are involved in regulating pH and cell motility, has been shown to reduce melanoma cell migration and invasion under hypoxic conditions. nih.gov While direct evidence for this compound derivatives is pending, related compounds and complexes that inhibit cell migration often do so by affecting the phosphorylation of key signaling proteins or the activity of metalloproteases. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-hydroxyisophthalic acid
Staphylococcus aureus
Mycobacterium paratuberculosis
Escherichia coli
Candida albicans
Aspergillus niger
Copper(II)
MCF-7
PC-3
Reactive Oxygen Species
Cisplatin
Betulinic acid

Structure Activity Relationship Sar and Mechanistic Elucidation in 5 Sec Butyl 4 Hydroxyisophthalic Acid Research

Correlating Substituent Effects on Biological Activity Profiles (e.g., Halogen Substitution on Antimicrobial Activity)

The principle of structure-activity relationships (SAR) is fundamental to drug design and development. It posits that the biological activity of a chemical compound is directly related to its molecular structure. By systematically modifying a lead compound, such as 5-sec-butyl-4-hydroxyisophthalic acid, and observing the resulting changes in biological effect, researchers can identify key structural features responsible for its therapeutic action. One of the most common modifications explored is halogen substitution, which can significantly impact a molecule's physicochemical properties and, consequently, its biological profile, including antimicrobial activity.

While direct studies on the halogenation of this compound are not extensively documented, research on analogous 4-hydroxyisophthalic acid derivatives provides valuable insights. For instance, a study on a series of 1,3-bis-anilides of 4-hydroxyisophthalic acid investigated the effect of halogen substitution on the aniline (B41778) rings on their antimicrobial activity. The findings indicated that such substitutions can profoundly influence the antibacterial spectrum and potency.

The investigation involved synthesizing a series of compounds with different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) at various positions on the aniline rings and screening them against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, demonstrate a clear correlation between the type and position of the halogen and the resulting antimicrobial efficacy. For example, iodo-derivatives exhibited a broad spectrum of in vitro antimicrobial activity, including some antifungal effects, while fluoro-derivatives showed notable inhibitory activity, particularly against S. aureus and M. paratuberculosis. acs.org

These findings underscore the potential of halogen substitution as a strategic tool to modulate the antimicrobial properties of 4-hydroxyisophthalic acid scaffolds. The observed effects can be attributed to several factors, including changes in lipophilicity, electronic distribution, and steric hindrance, all of which can affect the compound's ability to penetrate bacterial cell membranes and interact with its molecular target.

Table 1: Effect of Halogen Substitution on the Antimicrobial Activity of 4-Hydroxyisophthalic Acid Anilides

Substituent (Xn)PositionAntimicrobial Activity Profile
H-Baseline activity
F2-, 3-, 4-Significant activity against S. aureus and M. paratuberculosis
Cl2-, 3-, 4-Significant activity against Gram-positive and Gram-negative bacteria
Br2-, 3-, 4-Significant activity against Gram-positive and Gram-negative bacteria
I2-, 3-, 4-Broad-spectrum antimicrobial and some antifungal activity
Data extrapolated from studies on 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid. acs.org

Influence of Molecular Architecture on Biochemical Interactions (e.g., Ligand-Target Binding through Molecular Docking)

The biological effect of a molecule like this compound is contingent upon its ability to interact with specific biological targets, such as enzymes or receptors. The three-dimensional arrangement of atoms in space, or its molecular architecture, plays a critical role in determining the strength and specificity of these interactions. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in elucidating the binding modes of potential drug candidates and guiding the design of more potent and selective inhibitors.

In the context of antimicrobial research, molecular docking studies can reveal how a compound like this compound or its analogs might bind to the active site of a crucial bacterial enzyme. For example, docking studies on other antimicrobial agents have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are vital for their inhibitory activity.

Table 2: Hypothetical Key Interactions for this compound with a Bacterial Target Enzyme based on Molecular Docking Principles

Functional GroupPotential Interaction TypeInteracting Residues (Hypothetical)
4-HydroxyHydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate
1-Carboxylic AcidHydrogen Bond Donor/Acceptor, IonicArginine, Lysine, Histidine
3-Carboxylic AcidHydrogen Bond Donor/Acceptor, IonicArginine, Lysine, Histidine
sec-ButylHydrophobic (van der Waals)Leucine, Isoleucine, Valine, Alanine
Aromatic Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
This table represents a hypothetical scenario based on general principles of ligand-target interactions.

Theoretical and Experimental Approaches to Reaction Mechanisms and Electronic Effects (e.g., Dissociation Constants, Stereoelectronic Effects on CEST Properties)

A thorough understanding of a molecule's reactivity and electronic properties is crucial for predicting its behavior in a biological system. For an acidic compound like this compound, its dissociation constants (pKa values) are of paramount importance as they determine the extent of ionization at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with target molecules.

The presence of two carboxylic acid groups and a phenolic hydroxyl group means that this compound will have multiple pKa values. The inductive effect of one carboxyl group is expected to increase the acidity of the other, making the first dissociation constant (Ka1) higher than that of a monocarboxylic acid like benzoic acid. radiopaedia.org The proximity of the negatively charged carboxylate group will then make the removal of the second proton more difficult, resulting in a lower second dissociation constant (Ka2). radiopaedia.org The pKa of the phenolic hydroxyl group will also be influenced by the presence of the electron-withdrawing carboxylic acid groups.

Table 3: Estimated Dissociation Constants (pKa) for this compound

Functional GroupEstimated pKa
1-Carboxylic Acid (pKa1)~3-4
3-Carboxylic Acid (pKa2)~4-5
4-Hydroxy (pKa3)~9-10
These are estimated values based on the pKa of related compounds like isophthalic acid and salicylic (B10762653) acid.

Beyond simple acid-base chemistry, stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, can also play a significant role. These effects can impact the conformation of the molecule and the reactivity of its functional groups. wikipedia.org For instance, the orientation of the carboxylic acid groups relative to the aromatic ring can be influenced by stereoelectronic interactions, which could, in turn, affect their ability to bind to a target.

In the realm of advanced molecular imaging, Chemical Exchange Saturation Transfer (CEST) MRI has emerged as a technique capable of detecting molecules with exchangeable protons, such as those in hydroxyl and carboxyl groups. The rate of proton exchange is highly sensitive to the local chemical environment, including pH. nih.gov Stereoelectronic effects can influence the rate of proton exchange (kex) and thus the CEST signal. acs.org For a molecule like this compound, the different exchangeable protons (from the two carboxylic acid groups and the hydroxyl group) would likely exhibit distinct CEST signals. The pH-dependent nature of these signals could potentially be exploited to map pH changes in biological tissues. While direct CEST studies on this specific compound are lacking, the principles established for other phenolic and carboxylic acid-containing molecules suggest it could be a promising candidate for such applications. nih.gov

Applications in Materials Science and Functional Materials Development

Integration into Advanced Membrane Technologies for Gas Separation

The separation of gases, particularly the removal of carbon dioxide (CO2) from industrial emissions and natural gas streams, is a critical area of research. Advanced membrane technologies offer an energy-efficient alternative to traditional separation processes. The performance of these membranes can be significantly enhanced by the incorporation of functional molecules that selectively interact with specific gas molecules.

Research on analogous compounds, such as 5-hydroxyisophthalic acid, has shown that the presence of hydroxyl and carboxylic acid groups can significantly improve the CO2 separation performance of polymer membranes. When incorporated into a poly(ethylene oxide) (PEO) polymer matrix, 5-hydroxyisophthalic acid was found to enhance both the permeability and selectivity for CO2 over nitrogen (N2). The ideal selectivity of CO2/N2 was reported to be 32.4 with a CO2 permeability of 573 Barrer, demonstrating the potential of such functional additives in membrane technology. The mechanism behind this enhancement is attributed to the favorable interactions between the functional groups of the isophthalic acid derivative and the CO2 molecules, which facilitates the transport of CO2 through the membrane while hindering the passage of other gases like N2.

Furthermore, within a polymer matrix like PEO, there can be coordinative interactions between the functional groups of the isophthalic acid and the polymer chains. These interactions can influence the morphology and free volume of the polymer matrix, further tuning the transport properties of the membrane. The benzene (B151609) ring of the isophthalic acid derivative can also act as a physical barrier, impeding the transport of larger gas molecules like N2 and thus enhancing the selectivity for CO2. researchgate.net

Development of Luminescent Probes and Sensing Systems

Coordination polymers, also known as metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked together by organic ligands. The photoluminescent properties of these materials can be tailored by the choice of the organic linker, making them promising candidates for chemical sensors.

Coordination polymers based on 5-substituted isophthalic acids have been investigated for their potential as fluorescent sensors. For instance, a coordination polymer synthesized from zinc ions and 5-tert-butylisophthalate, an analogue of 5-sec-butyl-4-hydroxyisophthalic acid, has been shown to exhibit photoluminescent properties. researchgate.net The luminescent behavior of these materials can be sensitive to the presence of specific analytes, leading to changes in the fluorescence intensity or wavelength upon exposure. This responsive nature forms the basis of their application as chemical sensors.

A notable application of these luminescent coordination polymers is in the detection of small organic molecules. A study on a zinc-based coordination polymer with 5-tert-butylisophthalate demonstrated its ability to act as a fluorescent sensor for the detection of acetone. researchgate.net When dispersed in methanol, the material's fluorescence was quenched in the presence of acetone, allowing for its sensitive and selective detection. This suggests that coordination polymers incorporating this compound could potentially be developed for sensing various small molecule analytes, with the sec-butyl group potentially influencing the selectivity and sensitivity of the sensor.

Exploration in Other Functional Materials (e.g., Catalytic and Magnetic Properties of Coordination Polymers)

The versatility of 5-substituted isophthalic acids as ligands in coordination polymers extends beyond sensing applications. The arrangement of metal centers and organic linkers can give rise to materials with interesting catalytic and magnetic properties.

Coordination polymers based on 5-substituted isophthalate (B1238265) ligands have been noted for their potential catalytic and magnetic properties. nih.gov The specific properties of these materials are highly dependent on the choice of the metal ion and the geometry of the resulting framework. The functional groups on the isophthalic acid ligand can play a crucial role in catalysis by providing active sites or by influencing the electronic properties of the metal centers.

In terms of magnetic properties, the formation of multi-metal clusters within the coordination polymer, bridged by the isophthalate ligands, can lead to interesting magnetic behaviors, such as antiferromagnetic or ferromagnetic coupling between the metal ions. rsc.org While specific studies on the catalytic and magnetic properties of coordination polymers derived from this compound are not yet available, the existing research on related systems provides a strong foundation for future exploration in this area.

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